3,5-Dichlorophenylboric acid

Description

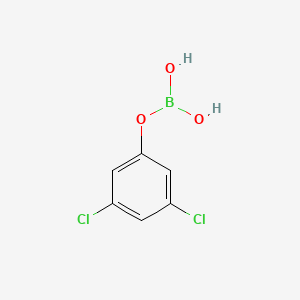

3,5-Dichlorophenylboronic acid (CAS 67492-50-6) is an organoboron compound with the molecular formula C₆H₅BCl₂O₂. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in active pharmaceutical ingredients (APIs) . The compound’s two chlorine substituents at the 3 and 5 positions of the phenyl ring confer electron-withdrawing effects, enhancing its reactivity in coupling reactions . Key physicochemical properties include a LogP of 0.67 and a polar surface area (PSA) of 40.46 Ų, indicating moderate hydrophobicity and polarity .

Properties

Molecular Formula |

C6H5BCl2O3 |

|---|---|

Molecular Weight |

206.82 g/mol |

IUPAC Name |

(3,5-dichlorophenoxy)boronic acid |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,10-11H |

InChI Key |

NOEIRXPICMXEJM-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Chlorinated Phenylboronic Acids

(a) (3,4,5-Trichlorophenyl)boronic Acid (CAS 862248-93-9)

- Similarity Score : 0.91 .

- Structural Difference : Additional chlorine at the 4-position.

- Impact : Increased steric hindrance and electron-withdrawing effects compared to 3,5-dichloro analog. This may reduce reaction rates in Suzuki couplings due to steric constraints, despite higher electronic activation.

(b) (3,5-Dichloro-4-formylphenyl)boronic Acid (CAS 1451393-36-4)

Fluorinated Analogs

(a) 3,5-Difluorophenylboronic Acid (CAS 156545-07-2)

- Molecular Formula : C₆H₅BF₂O₂ .

- Structural Difference : Fluorine replaces chlorine at 3,5-positions.

- However, its stronger electronegativity may slightly lower reactivity in electron-demanding reactions.

(b) (3,5-Dichloro-2,4-difluorophenyl)boronic Acid

Alkyl-Substituted Analogs

(a) 3,5-Dimethylphenylboronic Acid (CAS 172975-69-8)

- Similarity Score : 0.74 .

- Structural Difference : Methyl (-CH₃) groups replace chlorine.

- Impact : Methyl groups are electron-donating, reducing the ring’s electrophilicity. This decreases reactivity in Suzuki couplings, making it less favorable for electron-deficient aryl halide partners.

(b) (3,5-Bis(trifluoromethyl)phenyl)boronic Acid

Hydroxylated Analogs

(a) (3,5-Difluoro-4-hydroxyphenyl)boronic Acid (CAS 1150114-51-4)

Comparative Data Table

*EWG: Electron-Withdrawing Group

Preparation Methods

Synthesis of 3,5-Dichlorophenylmagnesium Bromide

The precursor Grignard reagent is synthesized by reacting 1-bromo-3,5-dichlorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds exothermically at 25–40°C, requiring careful temperature control to prevent side reactions such as Wurtz coupling.

Boronation with BF₃·OEt₂

The Grignard reagent is then treated with BF₃·OEt₂ at −78°C to form a tetracoordinated boron intermediate. Subsequent hydrolysis with dilute hydrochloric acid (pH 5–6) yields this compound. This method achieves yields of 70–78%, with purity dependent on rigorous exclusion of moisture.

Table 1: Reaction Conditions for Grignard-Based Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature (Grignard) | 25–40°C |

| Temperature (Boronation) | −78°C |

| Solvent | Anhydrous THF |

| Hydrolysis pH | 5–6 |

| Yield | 70–78% |

Lithium-Halogen Exchange Followed by Boronation

An alternative route employs lithium-halogen exchange using n-butyllithium (n-BuLi) to generate a reactive aryl lithium species, which is subsequently quenched with a boron electrophile.

Generation of Aryl Lithium Intermediate

1-Bromo-3,5-dichlorobenzene reacts with 2.6 equivalents of n-BuLi in hexanes at −78°C, forming a lithium-bromide exchange product. This step requires strict temperature control to avoid decomposition.

Quenching with Triisopropyl Borate

The aryl lithium intermediate is treated with triisopropyl borate (B(OiPr)₃), followed by acidic workup (1N HCl, pH 5–6) to yield the boric acid. This method circumvents the pyrophoric risks of Grignard reagents but demands ultra-dry conditions to prevent proto-deboronation.

Table 2: Comparative Analysis of Boronation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Grignard/BF₃·OEt₂ | High yield (78%) | Moisture-sensitive |

| n-BuLi/B(OiPr)₃ | Avoids Mg handling | Lower yield (70%) |

Chlorination of Phenylboronic Acid Precursors

While less common, direct chlorination of phenylboronic acid derivatives offers a pathway to this compound. For instance, palladium-catalyzed chlorination of 3-chlorophenylboronic acid using Cl₂ gas at elevated temperatures (150–200°C) introduces the second chlorine atom. However, this method faces challenges in regioselectivity, often producing mixtures requiring chromatographic separation.

Purification and Characterization

Crude this compound is purified via recrystallization from n-hexane/ethyl acetate (3:1 v/v), yielding white crystalline solids with >99% purity (HPLC). Key characterization data include:

Industrial-Scale Considerations

For mass production, the Grignard method is preferred due to scalability and cost-effectiveness of BF₃·OEt₂. Continuous flow reactors mitigate exothermic risks, while in-line pH monitoring ensures consistent hydrolysis. Byproduct Mg salts are removed via aqueous washes, with solvent recovery systems minimizing waste .

Q & A

Q. What are the standard synthetic routes for 3,5-Dichlorophenylboric acid, and how do reaction conditions influence yield?

Methodological Answer:

- Suzuki-Miyaura Coupling Precursor Synthesis : A common route involves halogenation of 3,5-dichlorophenyl precursors followed by borylation. For example, trisubstituted arylboranes are synthesized via Grignard or lithiation reactions, with careful control of stoichiometry to avoid over-borylation .

- Key Variables :

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency.

- Temperature : Lower temperatures (~0–25°C) minimize side reactions in lithiation steps.

- Solvent Stability : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for boronic acid stability .

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ catalyst | Excess Cl₂ increases dichloro-substitution |

| Borylation | B(OMe)₃, Li metal | Slow addition reduces decomposition |

Q. How is this compound characterized structurally and analytically?

Methodological Answer:

- Multinuclear NMR :

- ¹H NMR : Identifies aromatic proton environments (δ 7.2–7.8 ppm for dichloro-substituted rings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.